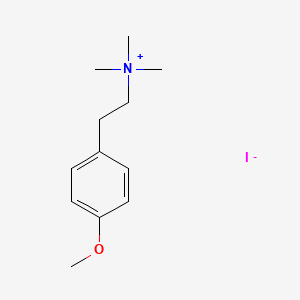O-Methyl candicine iodide
CAS No.: 27946-67-4
Cat. No.: VC8359268
Molecular Formula: C12H20INO
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27946-67-4 |
|---|---|
| Molecular Formula | C12H20INO |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)ethyl-trimethylazanium;iodide |
| Standard InChI | InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | UIPKXIBGSRZQKU-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-] |
| Canonical SMILES | C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-] |
Introduction
Chemical Identity and Nomenclature
O-Methyl candicine iodide is systematically named (p-methoxyphenethyl)trimethylammonium iodide, reflecting its methoxy-substituted aromatic ring and quaternary ammonium structure. The compound’s IUPAC designation, benzeneethanaminium, 4-methoxy-N,N,N-trimethyl-, iodide, further clarifies its molecular architecture . Key identifiers include:
-
CAS Registry Number: 27946-67-4
-
Molecular Formula:
-
Molecular Weight: 321.20 g/mol
-
Synonyms:
-
(p-Methoxyphenethyl)trimethylammonium iodide
-
4-Methoxy-N,N,N-trimethylbenzenethanaminium iodide
-
The compound’s structural uniqueness lies in its combination of a methoxy aromatic group and a positively charged ammonium center, which influences its solubility and reactivity .
Molecular Structure and Physicochemical Properties
Structural Characteristics
The molecule comprises a p-methoxyphenethyl group () linked to a trimethylammonium moiety (), with iodide () as the counterion. The methoxy group at the para position of the benzene ring enhances electron density, potentially affecting intermolecular interactions .
Experimental and Computed Properties
While detailed experimental data are sparse, inferred properties based on structural analogs include:
The iodide ion’s large size and low charge density contribute to high solubility in aqueous media, while the hydrophobic aromatic and alkyl groups moderate this polarity .
Synthesis and Production
Methylation Strategies
Quaternary ammonium iodides like O-methyl candicine iodide are typically synthesized via alkylation of tertiary amines. A plausible route involves reacting p-methoxyphenethylamine with methyl iodide () under alkaline conditions:
This method mirrors established protocols for synthesizing analogous compounds, where methyl iodide serves as a methylating agent . The reaction’s efficiency depends on temperature control and stoichiometric excess of methyl iodide to ensure complete quaternization .
Purification and Isolation
Post-synthesis, the crude product is purified via silica gel chromatography to remove unreacted precursors and byproducts. Subsequent crystallization from ethanol yields the pure compound, as demonstrated in similar synthetic workflows .
Applications in Scientific Research
Industrial Applications
The compound is cataloged as a research chemical for non-medical purposes, including material science and organic synthesis. Its stability and ionic nature make it a candidate for phase-transfer catalysis or ionic liquid formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume